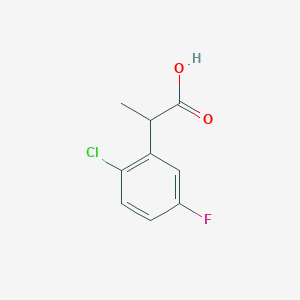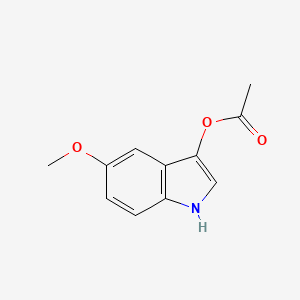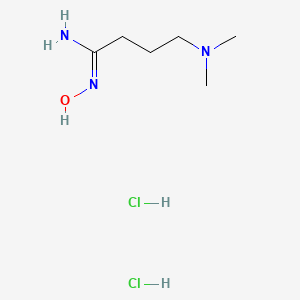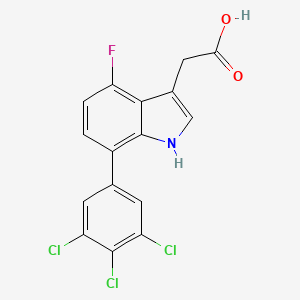
4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetic acid is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
The synthesis of 4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroindole and 3,4,5-trichlorophenylacetic acid.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Synthetic Routes: One common synthetic route involves the Fischer indole synthesis, where the starting materials undergo a series of reactions to form the indole core structure.
Industrial Production: Industrial production methods may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, and various organic solvents.
Aplicaciones Científicas De Investigación
4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
4-Fluoro-7-(3,4,5-trichlorophenyl)indole-3-acetic acid can be compared with other similar compounds, such as:
Indole-3-acetic acid: A naturally occurring plant hormone with similar structural features but different biological activities.
5-Fluoroindole derivatives: Compounds with fluorine substitution at different positions on the indole ring, exhibiting varying biological activities.
Trichlorophenylacetic acid derivatives: Compounds with trichlorophenyl substitution, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of fluorine and trichlorophenyl substitutions, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C16H9Cl3FNO2 |
|---|---|
Peso molecular |
372.6 g/mol |
Nombre IUPAC |
2-[4-fluoro-7-(3,4,5-trichlorophenyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H9Cl3FNO2/c17-10-3-7(4-11(18)15(10)19)9-1-2-12(20)14-8(5-13(22)23)6-21-16(9)14/h1-4,6,21H,5H2,(H,22,23) |
Clave InChI |
FHIQECBDUQZSGW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=CNC2=C1C3=CC(=C(C(=C3)Cl)Cl)Cl)CC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



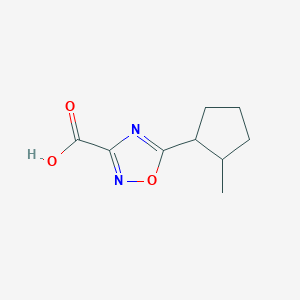
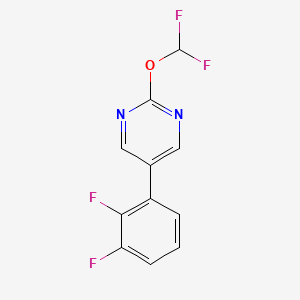
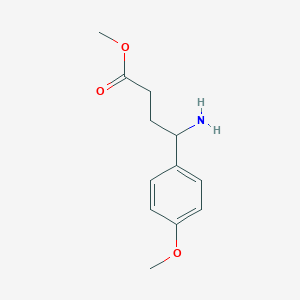
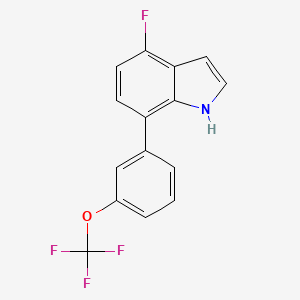
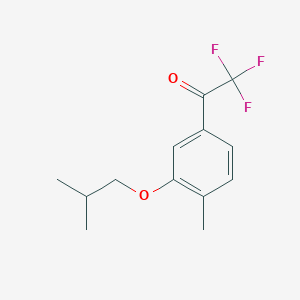
![tert-Butyl (4-oxo-3,4-dihydrospiro[benzo[e][1,3]oxazine-2,4'-piperidin]-6-yl)carbamate](/img/structure/B15242132.png)
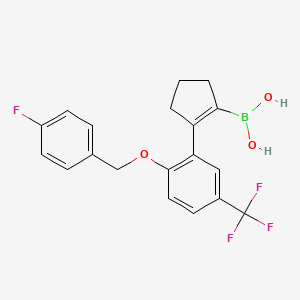
![2-{[(2-Iodocyclohexyl)oxy]methyl}oxolane](/img/structure/B15242139.png)
![(7-Methyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B15242142.png)
